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molecular formula C12H16ClN B1358263 4-Benzylidenepiperidine hydrochloride CAS No. 164650-63-9

4-Benzylidenepiperidine hydrochloride

Cat. No. B1358263
M. Wt: 209.71 g/mol
InChI Key: GKHTYRZQRHFMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716969

Procedure details

There was dissolved 24.6 g (96 mmol) of 1-benzyl-4-benzylidenepiperidine in 200 ml of dichloroethane and thereto 11.1 ml (102 mmol) of 1-chloroethyl chloroformate was added dropwise under cooling with ice. The reaction solution was refluxed with heating for 30 minutes and then stirred at room temperature for 1.5 hours. The reaction solution was concentrated to 80 ml by removing the solvent under reduced pressure, thereto was added 200 ml of methanol and the obtained mixture was refluxed with heating for 12 hours. The solvent was removed under reduced pressure and to the obtained residue was added 100 ml of isopropyl ether and the precipitate was separated by filtration to obtain 8.6 g of the titled compound.
Name
1-benzyl-4-benzylidenepiperidine
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:21]C(OC(Cl)C)=O>ClC(Cl)C>[ClH:21].[CH:14](=[C:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
1-benzyl-4-benzylidenepiperidine
Quantity
24.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=CC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated to 80 ml
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
was added 200 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the obtained residue
ADDITION
Type
ADDITION
Details
was added 100 ml of isopropyl ether
CUSTOM
Type
CUSTOM
Details
the precipitate was separated by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)=C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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